molecular formula C11H8FNO3 B15277773 8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid

8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid

Katalognummer: B15277773
Molekulargewicht: 221.18 g/mol
InChI-Schlüssel: XALKFJFWINWSRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid is a fluorinated derivative of isoquinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the isoquinoline structure enhances its chemical and biological properties, making it a compound of interest in various scientific fields .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 8-fluoro-3-methoxyisoquinoline-5-carboxylic acid typically involves the introduction of a fluorine atom into the isoquinoline ring system. This can be achieved through various methods, including:

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and fluorination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 8-fluoro-3-methoxyisoquinoline-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with enzymes and other proteins, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 8-Fluoro-3-methoxyisoquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H8FNO3

Molekulargewicht

221.18 g/mol

IUPAC-Name

8-fluoro-3-methoxyisoquinoline-5-carboxylic acid

InChI

InChI=1S/C11H8FNO3/c1-16-10-4-7-6(11(14)15)2-3-9(12)8(7)5-13-10/h2-5H,1H3,(H,14,15)

InChI-Schlüssel

XALKFJFWINWSRI-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C=CC(=C2C=N1)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.